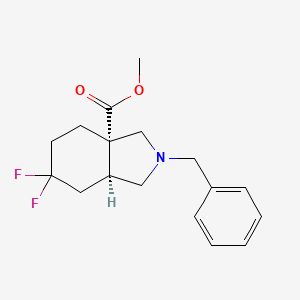
rel-Methyl (3aS,7aS)-2-benzyl-6,6-difluorooctahydro-3aH-isoindole-3a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoro-substituted isoindole ring system. The presence of fluorine atoms often imparts distinct chemical and physical properties, making such compounds valuable in research and industrial applications.
Méthodes De Préparation
The synthesis of rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Isoindole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoindole ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound may be studied for its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or drug targets.
Medicine: Due to its unique structure, it may exhibit biological activity that could be harnessed for therapeutic purposes, such as in the treatment of diseases.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially making the compound a potent modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate include other fluorinated isoindole derivatives. These compounds may share some chemical properties but differ in their specific substituents and overall structure. The unique combination of benzyl and difluoro groups in rac-methyl (3aR,7aR)-2-benzyl-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C17H21F2NO2 |
|---|---|
Poids moléculaire |
309.35 g/mol |
Nom IUPAC |
methyl (3aS,7aS)-2-benzyl-6,6-difluoro-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylate |
InChI |
InChI=1S/C17H21F2NO2/c1-22-15(21)16-7-8-17(18,19)9-14(16)11-20(12-16)10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16-/m1/s1 |
Clé InChI |
HGNZYRWCQMYRJK-GDBMZVCRSA-N |
SMILES isomérique |
COC(=O)[C@@]12CCC(C[C@@H]1CN(C2)CC3=CC=CC=C3)(F)F |
SMILES canonique |
COC(=O)C12CCC(CC1CN(C2)CC3=CC=CC=C3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)

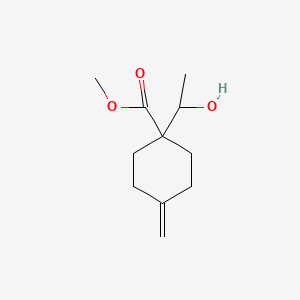
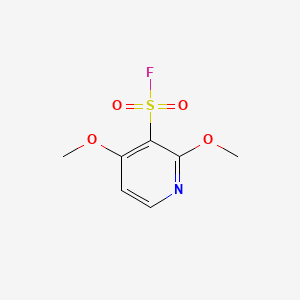
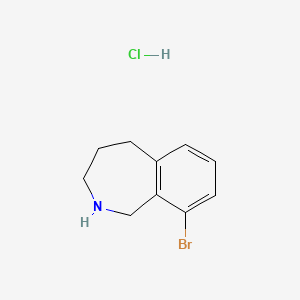


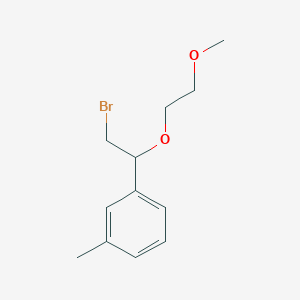


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)
